molecular formula C26H23ClN4O3 B2499538 2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941950-39-6

2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2499538
CAS No.: 941950-39-6
M. Wt: 474.95
InChI Key: VBAQUUQCUCRSJW-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core. Key structural elements include:

  • A 4-chlorophenyl group at position 2 of the pyrazolo-pyrazinone ring.
  • A methyloxazole moiety substituted with a 4-isopropoxyphenyl group at position 5 via a methylene linker.

The chlorophenyl and isopropoxyphenyl groups may enhance lipophilicity, influencing membrane permeability and target binding .

Properties

CAS No.

941950-39-6

Molecular Formula

C26H23ClN4O3

Molecular Weight

474.95

IUPAC Name

2-(4-chlorophenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C26H23ClN4O3/c1-16(2)33-21-10-6-19(7-11-21)25-28-23(17(3)34-25)15-30-12-13-31-24(26(30)32)14-22(29-31)18-4-8-20(27)9-5-18/h4-14,16H,15H2,1-3H3

InChI Key

VBAQUUQCUCRSJW-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic molecule that belongs to a class of pyrazolo derivatives. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the known biological activities of this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

Chemical Formula: C21H21ClN4O2
Molecular Weight: 396.87 g/mol
IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory agent, neuroprotective properties, and anticancer effects.

1. Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of related pyrazolo compounds in the context of neuroinflammation. The results indicated that these compounds could significantly reduce nitric oxide (NO) production and pro-inflammatory cytokines in activated microglial cells. This suggests a potential mechanism for neuroprotection in conditions like Parkinson's disease .

2. Neuroprotective Effects

Research demonstrated that derivatives with similar structures showed protective effects against neurotoxicity induced by MPTP in vivo. These compounds inhibited the activation of NF-κB and p38 MAPK pathways, leading to decreased inflammation and protection of dopaminergic neurons . This mechanism is critical for developing treatments for neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological activities of pyrazolo derivatives:

  • Neuroprotective Study : In vitro experiments showed that a closely related compound reduced LPS-induced inflammation in microglial cells by inhibiting iNOS and COX-2 expression . This supports the hypothesis that similar derivatives can mitigate neuroinflammatory responses.
  • Anticancer Research : A study on structurally similar pyrazolo compounds indicated IC50 values in the micromolar range against various cancer cell lines, suggesting their potential as therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activity of pyrazolo derivatives:

Activity TypeMechanismReference
Anti-inflammatoryInhibition of NO production and cytokine release
NeuroprotectionProtection against MPTP-induced neurotoxicity
AnticancerInduction of apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Inferred Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Potential Properties
Target Compound Pyrazolo[1,5-a]pyrazin-4(5H)-one 4-chlorophenyl (position 2); 4-isopropoxyphenyl-methyloxazole (position 5) ~506.93* High lipophilicity; possible kinase or antimicrobial activity
Compound from Pyrazolo[1,5-a]pyrazin-4(5H)-one 3-chloro-4-ethoxyphenyl (position 2); 4-ethoxy-3-methoxyphenyl-methyloxazole (position 5) ~551.00* Increased solubility due to ethoxy/methoxy groups; altered steric effects
Example 76 () Pyrazolo[3,4-d]pyrimidinone 5-fluoro-3-fluorophenyl (chromenone); morpholinomethyl-thiophene (position 3) 531.3 (M++1) Enhanced bioavailability from morpholine; fluorophenyl groups improve metabolic stability

*Calculated based on molecular formula.

Key Observations:

Substituent Influence on Solubility: The isopropoxy group in the target compound may reduce water solubility compared to ethoxy/methoxy groups in .

The methyloxazole in the target compound provides a planar heterocyclic system, contrasting with thiophene-morpholine moieties (), which introduce conformational flexibility .

Computational and Analytical Insights

  • Noncovalent Interactions (): The 4-isopropoxyphenyl group in the target compound may participate in van der Waals interactions or weak hydrogen bonds, influencing receptor binding .
  • Electron Density Analysis (): Tools like Multiwfn could map electron localization in the pyrazolo-pyrazinone core, identifying reactive sites for further functionalization .

Q & A

Q. Optimization Strategies :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Temperature control : Maintaining 70–90°C prevents side reactions .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity, with aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm) as diagnostic signals .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 485.2 for [M+H]+^+) .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., C–H⋯O bonds) .

Advanced: How can computational modeling predict the compound’s biological activity?

Methodological Answer:

  • Docking studies : Software like AutoDock Vina simulates binding to kinase domains (e.g., EGFR or MAPK) by analyzing hydrogen bonds and hydrophobic interactions .
  • Molecular Dynamics (MD) : Predicts stability in biological environments (e.g., solvation free energy < −20 kcal/mol) .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl, isopropoxy) with IC50_{50} values in cancer cell lines .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
Key Structural Modifications :

Region Modification Impact on Activity
4-Chlorophenyl Replace with fluorophenylAlters lipophilicity (logP ± 0.5)
Oxazole methyl Substitute with ethylEnhances metabolic stability
Isopropoxy group Convert to methoxy or ethoxyAdjusts steric bulk and solubility

Q. Experimental Design :

  • In vitro assays : Test derivatives against kinase panels (e.g., 10-kinase screening at 1–10 µM) .
  • Cellular uptake : Measure intracellular concentrations via LC-MS/MS in HepG2 or A549 cells .

Advanced: How to resolve contradictory bioactivity data across studies?

Methodological Answer:
Common Pitfalls :

  • Variability in assay conditions : Differences in ATP concentrations (1 mM vs. 10 µM) affect kinase inhibition results .
  • Cell line specificity : Activity in A549 (lung cancer) vs. MCF-7 (breast cancer) may reflect differential expression of targets .

Q. Resolution Strategies :

Standardize protocols : Use uniform ATP levels (10 µM) and incubation times (24–48 hrs) .

Orthogonal assays : Validate kinase inhibition via Western blot (phospho-ERK/MEK) alongside enzymatic assays .

Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., IC50_{50} < 1 µM in 70% of cases) .

Advanced: What strategies mitigate synthetic challenges in scaling up production?

Methodological Answer:
Challenges :

  • Low yields in coupling steps : <40% due to steric hindrance .
  • Purification complexity : Co-elution of byproducts in chromatography .

Q. Solutions :

  • Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2 hrs at 120°C .
  • Flow chemistry : Enhances reproducibility in multi-step sequences .
  • Tagged intermediates : Introduce fluorous tags for easier separation .

Advanced: How to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:
Integrated Approaches :

Proteomics : SILAC labeling identifies differentially expressed proteins (e.g., >2-fold change in caspase-3) .

CRISPR screens : Knockout libraries pinpoint genetic dependencies (e.g., BRCA1-deficient cells show hypersensitivity) .

Animal models : Assess pharmacokinetics (Cmax_{max} = 1.2 µM in mice plasma) and toxicity (LD50_{50} > 100 mg/kg) .

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